(2Z)-N-acetyl-8-methoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide
CAS No.: 389075-38-1
Cat. No.: VC7078887
Molecular Formula: C20H18N2O5
Molecular Weight: 366.373
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 389075-38-1 |
|---|---|
| Molecular Formula | C20H18N2O5 |
| Molecular Weight | 366.373 |
| IUPAC Name | N-acetyl-8-methoxy-2-(2-methoxyphenyl)iminochromene-3-carboxamide |
| Standard InChI | InChI=1S/C20H18N2O5/c1-12(23)21-19(24)14-11-13-7-6-10-17(26-3)18(13)27-20(14)22-15-8-4-5-9-16(15)25-2/h4-11H,1-3H3,(H,21,23,24) |
| Standard InChI Key | JMXUVXBBNOFKFE-XDOYNYLZSA-N |
| SMILES | CC(=O)NC(=O)C1=CC2=C(C(=CC=C2)OC)OC1=NC3=CC=CC=C3OC |
Introduction
(2Z)-N-acetyl-8-methoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide is a complex organic compound belonging to the chromene class of derivatives. This compound is characterized by its unique structural features, including a methoxy group on the chromene ring and a 2-methoxyphenyl imino group attached to the chromene core. The presence of these functional groups can significantly influence its chemical and biological properties.
Synthesis
The synthesis of this compound typically involves the condensation of a chromene derivative with a 2-methoxyphenyl isocyanate or similar reagents. The reaction conditions often require an organic solvent and a base to facilitate the formation of the imine bond.
Chemical Reactions
This compound can undergo various chemical reactions, including oxidation and reduction. Oxidation can introduce additional functional groups, while reduction can modify existing ones, such as converting the imine group to an amine.
Comparison with Similar Compounds
| Compound Name | Structure Features | Unique Attributes |
|---|---|---|
| (2Z)-N-acetyl-8-methoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide | Methoxy groups on both chromene and phenyl rings | Potential for enhanced bioactivity due to methoxy substitutions |
| N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide | Methoxyphenethyl substituent | Exhibits anti-austerity activity against cancer cells |
| (2Z)-2-[(3-carbamoylphenyl)imino]-7-methoxy-2H-chromene-3-carboxamide | Carbamoylphenyl substituent | Potential for different biological activity due to structural variations |
Research Findings and Future Directions
Research on chromene derivatives has highlighted their potential in medicinal chemistry, particularly in developing new therapeutic agents. Further studies on (2Z)-N-acetyl-8-methoxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide could explore its pharmacokinetic properties, toxicity profiles, and efficacy in various disease models. This would provide valuable insights into its potential applications in drug discovery.
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